molecular formula C17H25NO2S B14116042 tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate

tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate

Cat. No.: B14116042
M. Wt: 307.5 g/mol
InChI Key: BBBWZBVCLOVKDN-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a tert-butyl carbamate group and a 4-[(4-methylphenyl)sulfanyl] group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.

    Attachment of the 4-[(4-methylphenyl)sulfanyl] Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C17H25NO2S

Molecular Weight

307.5 g/mol

IUPAC Name

tert-butyl 4-(4-methylphenyl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C17H25NO2S/c1-13-5-7-14(8-6-13)21-15-9-11-18(12-10-15)16(19)20-17(2,3)4/h5-8,15H,9-12H2,1-4H3

InChI Key

BBBWZBVCLOVKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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